Nantenine

描述

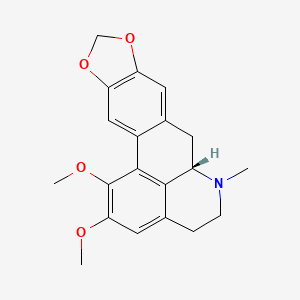

Structure

3D Structure

属性

IUPAC Name |

(12S)-18,19-dimethoxy-13-methyl-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(20),2,4(8),9,16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-21-5-4-11-7-17(22-2)20(23-3)19-13-9-16-15(24-10-25-16)8-12(13)6-14(21)18(11)19/h7-9,14H,4-6,10H2,1-3H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVWKHTVFGTTKJ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC5=C(C=C43)OCO5)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC5=C(C=C43)OCO5)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70180343 | |

| Record name | Nantenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2565-01-7 | |

| Record name | Nantenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2565-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nantenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002565017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nantenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NANTENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE0AU8C122 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nantenine's Mechanism of Action on Alpha1-Adrenoceptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nantenine, an aporphine alkaloid, has demonstrated antagonist activity at alpha1-adrenoceptors. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action at these receptors. The information is compiled from preclinical studies and is intended to serve as a resource for researchers and professionals involved in drug discovery and development. This document summarizes the available quantitative data, details relevant experimental methodologies, and illustrates the key signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exhibits a competitive antagonist profile at alpha1-adrenoceptors at lower concentrations. However, at higher concentrations, its mechanism appears to shift towards non-competitive antagonism, which is associated with the blockade of calcium influx. This dual mechanism suggests a complex interaction with the receptor and its signaling cascade.

Quantitative Pharmacological Data

| Parameter | Value | Species/Tissue | Receptor Subtype(s) | Reference |

| pA2 | 7.03 ± 0.03 | Rat Aorta | Not specified | [1] |

| Ki | 2.1 µM | Mouse Brain | Not specified (α1-adrenergic) | [2] |

Note: The pA2 value indicates the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value signifies greater antagonist potency. The Ki value represents the inhibition constant, indicating the binding affinity of the antagonist to the receptor. A lower Ki value signifies a higher binding affinity.

Signaling Pathways

Alpha1-adrenoceptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins. Activation of these receptors by an agonist, such as phenylephrine, initiates a well-characterized signaling cascade. This compound, as an antagonist, blocks the initiation of this cascade.

Alpha1-Adrenoceptor Signaling Cascade

Caption: Alpha1-adrenoceptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections detail the general methodologies for key experiments used to characterize the antagonist properties of compounds like this compound at alpha1-adrenoceptors.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of a compound for a receptor.

Objective: To determine the concentration of this compound that displaces a known radioligand from alpha1-adrenoceptors.

Methodology:

-

Membrane Preparation:

-

Tissues (e.g., rat brain cortex) or cells expressing the target receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove large debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes containing the receptors.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Binding Reaction:

-

A constant concentration of a radioligand with known affinity for alpha1-adrenoceptors (e.g., [³H]-prazosin) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled competitor compound (this compound) are added to the incubation mixture.

-

Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand that saturates the receptors.

-

The reaction is incubated to allow binding to reach equilibrium.

-

-

Separation and Counting:

-

The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Functional Antagonism Assay (Schild Analysis)

This assay is used to determine the functional potency (pA2) of a competitive antagonist.

Objective: To quantify the ability of this compound to inhibit the functional response induced by an alpha1-adrenoceptor agonist.

Methodology:

-

Tissue Preparation:

-

An isolated tissue preparation containing alpha1-adrenoceptors, such as rat thoracic aorta, is dissected and mounted in an organ bath.

-

The organ bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

The tissue is connected to a force transducer to measure isometric contractions.

-

-

Concentration-Response Curves:

-

A cumulative concentration-response curve to an alpha1-adrenoceptor agonist (e.g., phenylephrine) is generated to establish a baseline response.

-

The tissue is then washed and allowed to return to baseline.

-

The tissue is incubated with a fixed concentration of the antagonist (this compound) for a predetermined period.

-

A second cumulative concentration-response curve to the agonist is then generated in the presence of this compound.

-

This process is repeated with several different concentrations of this compound.

-

-

Data Analysis (Schild Plot):

-

The dose ratio (DR) is calculated for each concentration of the antagonist. The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

-

A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

-

For a simple competitive antagonist, the Schild plot should be a straight line with a slope of 1.

-

The pA2 value is the x-intercept of the regression line.

-

Caption: Workflow for a functional antagonism assay using Schild analysis.

Conclusion and Future Directions

The available evidence indicates that this compound acts as an antagonist at alpha1-adrenoceptors, with a mechanism that may transition from competitive to non-competitive at higher concentrations, likely involving the blockade of calcium influx. The current quantitative data is limited to rodent models and does not provide specific information on the interaction of this compound with human alpha1-adrenoceptor subtypes.

For drug development purposes, further research is critically needed to:

-

Determine the binding affinities (Ki values) of this compound for the human α1A, α1B, and α1D adrenoceptor subtypes.

-

Characterize the functional antagonist potency (pA2 or IC50 values) of this compound at each of the human alpha1-adrenoceptor subtypes.

-

Investigate the effects of this compound on downstream signaling events, such as inositol phosphate (IP3) accumulation and extracellular signal-regulated kinase (ERK) phosphorylation, in cell lines selectively expressing each human alpha1-adrenoceptor subtype.

A thorough understanding of the subtype selectivity and the detailed molecular mechanism of action of this compound at human alpha1-adrenoceptors is essential for evaluating its therapeutic potential and guiding future drug design and development efforts.

References

Nantenine: A Technical Guide to its Natural Sources and Phytochemical Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the aporphine alkaloid Nantenine, focusing on its natural origins, methods for its extraction and analysis, and its known interactions with biological signaling pathways.

Introduction to this compound

This compound is a naturally occurring aporphine alkaloid that has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] It is primarily recognized for its antagonist activity at α1-adrenergic and serotonin 5-HT2A receptors.[3] This activity underlies its potential therapeutic applications, including the mitigation of the behavioral and physiological effects of certain substances like MDMA.[3][4] Research has also explored its cardiovascular, vasorelaxant, and acetylcholinesterase inhibitory effects.[1][5]

Natural Sources of this compound

This compound has been isolated from a limited number of plant species, with Nandina domestica Thunb. (also known as heavenly bamboo or sacred bamboo) being the most prominent source.[1][3][6] It is also found in some species of the Corydalis genus.[3] The berries of Nandina domestica are a particularly rich source of this alkaloid.[6]

Table 1: Natural Sources and Quantitative Analysis of this compound

| Plant Species | Family | Plant Part | This compound Content (dry weight) | Reference |

| Nandina domestica | Berberidaceae | Leaf | 56.30 µg/g | [7] |

| Nandina domestica | Berberidaceae | Fruit | 14.02 µg/g | [7] |

| Corydalis slivenensis | Papaveraceae | Not specified | Present | [3] |

| Platycapnos spicata | Papaveraceae | Not specified | Present | [5][8] |

Phytochemical Analysis: Experimental Protocols

The extraction, isolation, and quantification of this compound from plant matrices require specific and sensitive analytical techniques.

General Phytochemical Screening

Preliminary screening of plant extracts can indicate the presence of alkaloids, the class of compounds to which this compound belongs.

Protocol for Alkaloid Detection:

-

Extraction: Macerate the dried and powdered plant material in a suitable solvent such as methanol or ethanol. The extraction can be facilitated by using a Soxhlet apparatus.

-

Acid-Base Extraction: Concentrate the crude extract and acidify with a dilute acid (e.g., 2% HCl). Partition the acidic solution with an organic solvent (e.g., chloroform or diethyl ether) to remove non-alkaloidal compounds. Basify the aqueous layer with a dilute base (e.g., NH4OH) to a pH of 9-10. Extract the liberated alkaloids with an organic solvent.

-

Qualitative Tests:

-

Mayer's Test: Addition of Mayer's reagent (potassium mercuric iodide solution) to the acidic extract results in a cream-colored precipitate.[9]

-

Wagner's Test: Addition of Wagner's reagent (iodine in potassium iodide solution) to the acidic extract forms a reddish-brown precipitate.[10]

-

Dragendorff's Test: Addition of Dragendorff's reagent (solution of potassium bismuth iodide) to the acidic extract produces an orange-red precipitate.

-

Extraction of this compound from Plant Material

A generalized protocol for the extraction of this compound from Nandina domestica is as follows:

-

Sample Preparation: Air-dry the plant material (e.g., fruits, leaves) and grind it into a fine powder.

-

Maceration/Soxhlet Extraction:

-

Soak the powdered plant material in methanol at room temperature for 72 hours with occasional shaking.

-

Alternatively, perform a continuous extraction using a Soxhlet apparatus with methanol for 24-48 hours.

-

-

Solvent Evaporation: Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid-Base Partitioning:

-

Dissolve the crude extract in 2% hydrochloric acid.

-

Wash the acidic solution with chloroform to remove neutral and acidic compounds.

-

Make the aqueous layer alkaline (pH 9-10) with ammonium hydroxide.

-

Extract the liberated alkaloids with chloroform.

-

-

Final Concentration: Combine the chloroform fractions and evaporate the solvent to yield the crude alkaloid fraction containing this compound.

Isolation and Purification

Column chromatography is a standard method for isolating this compound from the crude alkaloid extract.

-

Stationary Phase: Silica gel (60-120 mesh) is commonly used.

-

Mobile Phase: A gradient elution system of chloroform and methanol is typically employed. The polarity is gradually increased by increasing the percentage of methanol.

-

Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC).

-

TLC Analysis: Spot the fractions on a silica gel TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v). Visualize the spots under UV light or by using Dragendorff's reagent.

-

Purification: Combine the fractions containing the compound of interest (identified by its Rf value) and further purify by recrystallization or preparative HPLC if necessary.

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the quantification of this compound.

3.4.1. High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: A standard HPLC system equipped with a pump, injector, C18 column, and a PDA or UV detector.

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) in an isocratic or gradient elution mode.[11][12]

-

Detection: this compound can be detected by its UV absorbance, typically around 280 nm and 305 nm.

-

Quantification: Prepare a calibration curve using standard solutions of purified this compound of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve.

3.4.2. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A GC system coupled with a mass spectrometer.

-

Column: A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is often used.[13]

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Temperature Program: A temperature gradient is employed to separate the components of the extract. The initial oven temperature is held for a few minutes, then ramped up to a final temperature.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The identification of this compound is based on its retention time and the fragmentation pattern in its mass spectrum.

-

Quantification: For quantitative analysis, an internal standard is used, and a calibration curve is generated.

Signaling Pathways and Pharmacological Actions

This compound exerts its pharmacological effects by interacting with multiple receptor systems. Its primary mechanism of action involves the blockade of α1-adrenergic and 5-HT2A serotonin receptors.[3][8]

-

α1-Adrenergic Receptor Antagonism: By blocking α1-adrenergic receptors, this compound can inhibit the pressor responses induced by adrenergic agonists, leading to vasodilation and a potential reduction in blood pressure.[5]

-

5-HT2A Receptor Antagonism: Its antagonism at 5-HT2A receptors is responsible for its ability to counteract the head-twitch response induced by serotonergic agents.[14][15] This mechanism is also implicated in its ability to block the effects of MDMA.[3]

-

Calcium Channel Blockade: At higher concentrations, this compound has been shown to inhibit Ca2+ influx through transmembrane calcium channels, contributing to its vasorelaxant properties.[8]

-

Enzyme Inhibition: this compound has also been reported to inhibit acetylcholinesterase, which may be relevant to its potential effects on the central nervous system.[1] Additionally, it can inhibit Na+, K+-ATPase and Ca2+-ATPase activities in synaptosomal membranes.[16]

Visualizations

The following diagrams illustrate the experimental workflow for phytochemical analysis and the known signaling pathways of this compound.

Caption: Experimental workflow for the extraction, isolation, and analysis of this compound.

Caption: Signaling pathways and pharmacological targets of this compound.

References

- 1. Therapeutic Potential and Pharmacological Activities of (+)-Nantenine in Medicine: An Aporphine Class Phytocomponent of Nandina domestica Thunberg - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound: an antagonist of the behavioral and physiological effects of MDMA in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential and Pharmacological Activities of (+)-Nantenine in Medicine: An Aporphine Class Phytocomponent of Nandina domestica Thunberg - Patel - Infectious Disorders - Drug Targets [rjpbr.com]

- 6. Nandina, nandina domestica, sacred bamboo, Philippine herbal medicine / Philippine Alternative Medicine [stuartxchange.org]

- 7. Higenamine in Plants as a Source of Unintentional Doping - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological effects of (+)-nantenine, an alkaloid isolated from Platycapnos spicata, in several rat isolated tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. plantsjournal.com [plantsjournal.com]

- 10. arcjournals.org [arcjournals.org]

- 11. Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines [mdpi.com]

- 12. chromatographic rp-hplc method: Topics by Science.gov [science.gov]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Nandina domestica Thunb.: a review of traditional uses, phytochemistry, pharmacology, and toxicology [frontiersin.org]

- 15. Suppressive effect of this compound, isolated from Nandina domestica Thunberg, on the 5-hydroxy-L-tryptophan plus clorgyline-induced head-twitch response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound and papaverine differentially modify synaptosomal membrane enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unveiling of Nantenine Synthesis: A Deep Dive into the Biosynthetic Machinery of Nandina domestica

For Immediate Release

Shanghai, China – November 19, 2025 – For researchers, scientists, and professionals in drug development, a comprehensive understanding of the biosynthetic pathways of pharmacologically active natural products is paramount. This technical guide elucidates the proposed biosynthetic pathway of nantenine, a prominent aporphine alkaloid found in Nandina domestica (Heavenly Bamboo). Drawing upon established knowledge of isoquinoline alkaloid biosynthesis, this document outlines the key enzymatic steps, potential intermediates, and the experimental methodologies required to fully characterize this pathway.

This compound, an alkaloid with recognized pharmacological activities, belongs to the vast family of benzylisoquinoline alkaloids (BIAs). The biosynthesis of these complex molecules is a multi-step enzymatic cascade, commencing from the amino acid L-tyrosine. While the complete pathway specific to this compound in Nandina domestica awaits full experimental confirmation, a robust putative pathway can be constructed based on extensive research into related aporphine alkaloids.

The Proposed Biosynthetic Pathway of this compound

The journey from L-tyrosine to this compound is a testament to the intricate and elegant machinery of plant secondary metabolism. The proposed pathway is initiated by the conversion of L-tyrosine to both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two precursors undergo a crucial condensation reaction, catalyzed by norcoclaurine synthase (NCS), to form the central intermediate of all BIAs, (S)-norcoclaurine.

Following a series of methylation and hydroxylation steps, (S)-norcoclaurine is converted to the pivotal branch-point intermediate, (S)-reticuline. It is from (S)-reticuline that the characteristic aporphine scaffold of this compound is forged. This critical step involves an intramolecular oxidative C-C coupling reaction, catalyzed by a specific type of cytochrome P450 enzyme. For the formation of the this compound precursor, this is believed to be an 8-2' coupling of (S)-reticuline to yield (S)-corytuberine.

Subsequent tailoring enzymes are then responsible for the final modifications that result in this compound. A key transformation is the formation of a methylenedioxy bridge, a structural feature of this compound. This reaction is likely catalyzed by a member of the CYP719A subfamily of cytochrome P450s. The final step in the proposed pathway is the N-methylation of the resulting intermediate, a reaction likely carried out by a specific N-methyltransferase (NMT), to yield this compound.

Quantitative Analysis of this compound and Pathway Intermediates

To fully understand and potentially engineer the biosynthesis of this compound, quantitative analysis of the key metabolites is essential. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) is the method of choice for this purpose. A standardized protocol for the extraction and quantification of this compound and its precursors from Nandina domestica tissues would be a critical tool for researchers.

| Compound | Putative Concentration Range (µg/g dry weight) | Analytical Method |

| This compound | 50 - 500 | HPLC-DAD/MS |

| (S)-Reticuline | 5 - 50 | LC-MS/MS |

| (S)-Norcoclaurine | 1 - 10 | LC-MS/MS |

| Dopamine | 10 - 100 | HPLC with electrochemical detection |

Note: The concentration ranges provided are hypothetical and would need to be determined experimentally.

Key Experimental Protocols for Pathway Elucidation

The definitive characterization of the this compound biosynthetic pathway requires a suite of advanced molecular biology and biochemical techniques. The following protocols provide a roadmap for researchers seeking to identify and characterize the enzymes involved.

Identification and Cloning of Candidate Genes

Transcriptome analysis of Nandina domestica tissues actively producing this compound (e.g., roots, stems) is the first step. By comparing the transcriptomes of high- and low-nantenine producing tissues, candidate genes encoding cytochrome P450s and N-methyltransferases can be identified based on sequence homology to known alkaloid biosynthetic enzymes. Once identified, the full-length cDNA of these candidate genes can be cloned for functional characterization.

Heterologous Expression and Functional Characterization of Cytochrome P450s

The functional characterization of candidate cytochrome P450s is crucial to confirm their role in the pathway.

-

Heterologous Expression: The cloned P450 cDNA is typically expressed in a host system such as Saccharomyces cerevisiae (yeast) or insect cells. These systems provide the necessary membrane environment and redox partners (cytochrome P450 reductase) for functional enzyme production.

-

Enzyme Assays: Microsomal fractions prepared from the expression host are incubated with the putative substrate (e.g., (S)-reticuline) and the necessary co-factors (NADPH). The reaction products are then analyzed by HPLC or LC-MS to identify the formation of the expected product (e.g., (S)-corytuberine).

Characterization of N-Methyltransferase Activity

The final step in the proposed pathway involves an N-methyltransferase.

-

Heterologous Expression: The candidate NMT gene can be expressed in Escherichia coli, which allows for high-level production of the soluble enzyme.

-

Enzyme Assays: The purified recombinant NMT is incubated with the putative substrate (the product of the P450-catalyzed reaction) and the methyl donor, S-adenosylmethionine (SAM). The reaction is typically monitored by measuring the formation of the N-methylated product via HPLC or by quantifying the production of the co-product, S-adenosylhomocysteine.

Visualizing the Pathway and Experimental Logic

To provide a clear visual representation of the proposed biosynthetic pathway and the experimental workflow for its elucidation, the following diagrams have been generated using the DOT language.

Caption: Proposed biosynthetic pathway of this compound from L-tyrosine in Nandina domestica.

Caption: Experimental workflow for the elucidation of the this compound biosynthetic pathway.

Future Outlook

The complete elucidation of the this compound biosynthetic pathway in Nandina domestica will not only provide fundamental insights into plant biochemistry but also open avenues for the metabolic engineering of this and other valuable alkaloids. By identifying and characterizing the key enzymes, it may become possible to enhance the production of this compound in its native host or to transfer the entire pathway to a microbial chassis for sustainable and scalable production. This technical guide serves as a foundational document to propel further research in this exciting field.

Pharmacological Characterization of Nantenine Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nantenine, a naturally occurring aporphine alkaloid, has garnered significant interest for its antagonist activity at both α1A-adrenergic and 5-HT2A serotonin receptors. This technical guide provides a comprehensive overview of the pharmacological characterization of its enantiomers, (+)-nantenine and (-)-nantenine. The document summarizes available quantitative data on receptor binding and functional activity, details the experimental protocols for key assays, and visualizes the relevant signaling pathways and experimental workflows. While both enantiomers of this compound are known to act as antagonists at the 5-HT2A receptor, a detailed quantitative comparison of their binding affinities and functional potencies is not extensively available in the current literature. This guide consolidates the existing knowledge to aid researchers and drug development professionals in their exploration of this compound's therapeutic potential.

Introduction

This compound is an alkaloid found in plants such as Nandina domestica.[1][2] It has been identified as an antagonist of both the α1-adrenergic and 5-HT2A serotonin receptors.[1][2] This dual antagonism makes this compound a compelling molecule for studying its potential therapeutic effects, particularly in conditions where these receptor systems are implicated. The chiral nature of this compound means it exists as two enantiomers, (R)- and (S)-nantenine. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit different potencies, efficacies, and even different mechanisms of action. Therefore, a thorough pharmacological characterization of individual this compound enantiomers is crucial for understanding their therapeutic potential and for the development of stereochemically pure drugs.

Data Presentation: Receptor Binding and Functional Activity

Table 1: Receptor Binding Affinities (Ki) of Racemic this compound

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| α1A-Adrenergic | [3H]Prazosin | Rat Brain Membranes | 11.9 | [3] |

| 5-HT2A | [3H]Ketanserin | Rat Brain Membranes | 890 | [4] |

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Antagonist Potency (IC50) of Racemic this compound

| Receptor | Functional Assay | Cell Line | IC50 (nM) | Reference |

| 5-HT2A | Calcium Mobilization | Human 5-HT2A expressing cells | 890 | [4][5] |

Note: IC50 is the concentration of an antagonist that inhibits the response to an agonist by 50%.

It has been qualitatively reported that both enantiomers of this compound act as antagonists at the 5-HT2A receptor.[6] However, specific Ki and IC50 values for the individual (R)- and (S)-enantiomers are not provided in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the pharmacological characterization of this compound and its analogs.

Radioligand Binding Assay for α1A-Adrenergic and 5-HT2A Receptors

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound (e.g., this compound enantiomers) for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled this compound enantiomers for the α1A-adrenergic and 5-HT2A receptors by their ability to compete with a radiolabeled ligand.

Materials:

-

Receptor Source: Homogenized cell membranes from a cell line stably expressing the human α1A-adrenergic or 5-HT2A receptor, or homogenized rat brain tissue.

-

Radioligand: [3H]Prazosin for α1A-adrenergic receptors or [3H]Ketanserin for 5-HT2A receptors.

-

Test Compounds: (R)- and (S)-nantenine dissolved in an appropriate solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of a known, non-radioactive antagonist for the respective receptor (e.g., phentolamine for α1-adrenergic, spiperone for 5-HT2A).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Incubation Plates: 96-well microplates.

-

Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the target receptor to a high density.

-

Harvest the cells and homogenize them in ice-cold buffer using a tissue homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

A fixed volume of assay buffer.

-

A fixed concentration of the radioligand (typically at or near its Kd value).

-

Increasing concentrations of the test compound (this compound enantiomer).

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add a saturating concentration of the non-specific binding control.

-

Add the prepared membrane suspension to initiate the binding reaction.

-

-

-

Incubation:

-

Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

-

Termination of Binding:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of the control antagonist) from the total binding (CPM in the absence of competing ligand).

-

Plot the specific binding as a percentage of the control (total specific binding) against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental workflow for radioligand binding assay.

Calcium Mobilization Assay for 5-HT2A Receptor Antagonism

This protocol outlines a common method for assessing the functional antagonist activity of compounds at Gq-coupled receptors like the 5-HT2A receptor.

Objective: To determine the IC50 value of this compound enantiomers by measuring their ability to inhibit agonist-induced intracellular calcium mobilization in cells expressing the 5-HT2A receptor.

Materials:

-

Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT2A receptor.

-

Cell Culture Medium: Appropriate medium for the cell line.

-

Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM or Fura-2 AM.

-

Probenecid: An anion-exchange transport inhibitor to prevent dye leakage from the cells.

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Agonist: A known 5-HT2A receptor agonist (e.g., serotonin or a selective agonist like α-methyl-5-HT) at a concentration that elicits a submaximal response (EC80).

-

Test Compounds: (R)- and (S)-nantenine at various concentrations.

-

Fluorescence Plate Reader: With automated injection capabilities (e.g., a FLIPR or FlexStation).

Procedure:

-

Cell Plating:

-

Seed the 5-HT2A expressing cells into black-walled, clear-bottom 96-well or 384-well microplates at a suitable density and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive fluorescent dye and probenecid in the assay buffer.

-

Remove the cell culture medium from the plates and add the dye loading buffer to each well.

-

Incubate the plates at 37°C for a specified time (e.g., 1 hour) to allow the cells to take up the dye.

-

-

Compound Pre-incubation:

-

Wash the cells with assay buffer to remove excess dye.

-

Add different concentrations of the this compound enantiomers (or vehicle control) to the wells.

-

Incubate the plates at room temperature for a set period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

-

Agonist Stimulation and Fluorescence Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading for each well.

-

Use the instrument's injector to add the 5-HT2A agonist to all wells simultaneously.

-

Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well after agonist addition.

-

Normalize the data by expressing the response in each well as a percentage of the control response (agonist alone).

-

Plot the normalized response against the logarithm of the antagonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the this compound enantiomer.

-

References

- 1. This compound: an antagonist of the behavioral and physiological effects of MDMA in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of NAP Isosteres: A Switch from Peripheral to Central Nervous System Acting Mu-Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship studies with (+/-)-nantenine derivatives for alpha1-adrenoceptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New aporphinoid 5-HT2A and α1A antagonists via structural manipulations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Assessment of Nantenine's Receptor Binding Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nantenine, an aporphine alkaloid primarily isolated from the plant Nandina domestica, has garnered significant interest within the scientific community for its notable pharmacological activities. It is recognized as a potent antagonist at both the α1-adrenergic and serotonin 5-HT2A receptors.[1][2] This dual antagonism suggests its potential therapeutic application in various central nervous system disorders. Furthermore, studies have indicated its ability to counteract the behavioral and physiological effects of 3,4-methylenedioxymethamphetamine (MDMA), commonly known as ecstasy, further highlighting its relevance in addiction research.[2] this compound also exhibits a lower affinity for D2-dopaminergic receptors.[3]

This technical guide provides a comprehensive overview of the in vitro receptor binding profile of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways of its primary targets.

Receptor Binding Affinity of this compound

The binding affinity of this compound for its primary molecular targets has been quantified through in vitro radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of this compound required to occupy 50% of the receptors in the presence of a radiolabeled ligand. A lower Ki value indicates a higher binding affinity.

| Receptor | Radioligand | Tissue/System | Ki (µM) | Reference |

| Serotonin 5-HT2A | [3H]Ketanserin | Mouse Brain | 0.4 | [3] |

| α1-Adrenergic | [3H]Prazosin | Mouse Brain | 2.1 | [3] |

| Dopamine D2 | Not Specified | Mouse Brain | 1.7 | [3] |

Table 1: Quantitative analysis of this compound's binding affinity for key neurotransmitter receptors.

Experimental Protocols

The determination of this compound's receptor binding affinities relies on established in vitro techniques, primarily radioligand binding assays. These assays are the gold standard for quantifying the interaction between a ligand and its receptor.

Radioligand Binding Assay for α1-Adrenergic Receptor Affinity

This protocol outlines the methodology for determining the binding affinity of this compound for the α1-adrenergic receptor using [3H]prazosin as the radioligand.

Objective: To determine the Ki of this compound for the α1-adrenergic receptor.

Materials:

-

Test Compound: this compound hydrochloride

-

Radioligand: [3H]prazosin

-

Receptor Source: Membranes prepared from rat cerebral cortex

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: Phentolamine (10 µM)

-

Filtration Apparatus: Brandel Cell Harvester or equivalent

-

Filters: Whatman GF/B glass fiber filters, pre-soaked in 0.3% polyethylenimine

-

Scintillation Counter: Liquid scintillation spectrometer

-

Scintillation Cocktail: Ecoscint A or equivalent

Workflow:

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the membranes from the supernatant by high-speed centrifugation. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, combine the rat cortical membranes, [3H]prazosin (at a final concentration typically near its Kd), and varying concentrations of this compound. For determining non-specific binding, a separate set of wells should contain the membranes, [3H]prazosin, and a high concentration of an unlabeled α1-adrenergic antagonist like phentolamine.

-

Incubation: Incubate the assay plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Ligand: Rapidly terminate the binding reaction by filtering the contents of each well through a GF/B glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]prazosin).

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol details the methodology for assessing the binding affinity of this compound for the serotonin 5-HT2A receptor using [3H]ketanserin as the radioligand.

Objective: To determine the Ki of this compound for the 5-HT2A receptor.

Materials:

-

Test Compound: this compound hydrochloride

-

Radioligand: [3H]ketanserin

-

Receptor Source: Membranes prepared from mouse brain

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: Mianserin (10 µM)

-

Filtration Apparatus: Brandel Cell Harvester or equivalent

-

Filters: Whatman GF/B glass fiber filters, pre-soaked in 0.3% polyethylenimine

-

Scintillation Counter: Liquid scintillation spectrometer

-

Scintillation Cocktail: Ecoscint A or equivalent

Workflow:

The workflow for the 5-HT2A receptor binding assay is analogous to the one described for the α1-adrenergic receptor (Figure 1), with the substitution of [3H]ketanserin as the radioligand and mianserin for determining non-specific binding.

Procedure:

The procedural steps for the 5-HT2A receptor binding assay are the same as those outlined for the α1-adrenergic receptor assay, with the following modifications:

-

Receptor Source: Membranes are prepared from whole mouse brain or a specific region rich in 5-HT2A receptors, such as the prefrontal cortex.

-

Radioligand: [3H]ketanserin is used at a concentration close to its Kd for the 5-HT2A receptor.

-

Non-specific Binding: Mianserin or another suitable 5-HT2A antagonist is used to define non-specific binding.

-

Data Analysis: The IC50 is determined from the competition binding curve, and the Ki is calculated using the Cheng-Prusoff equation, with the Kd of [3H]ketanserin for the 5-HT2A receptor.

Signaling Pathways

This compound exerts its antagonist effects by blocking the downstream signaling cascades initiated by the activation of α1-adrenergic and 5-HT2A receptors. Both of these receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins.

α1-Adrenergic Receptor Signaling Pathway

Activation of the α1-adrenergic receptor by its endogenous agonists, norepinephrine and epinephrine, initiates a signaling cascade that leads to a variety of physiological responses, primarily smooth muscle contraction.

5-HT2A Receptor Signaling Pathway

The serotonin 5-HT2A receptor, when activated by serotonin, also couples to the Gq/11 signaling pathway, leading to neuronal excitation and other physiological effects.

Conclusion

This compound demonstrates a distinct in vitro receptor binding profile, characterized by its potent antagonism at α1-adrenergic and 5-HT2A receptors, with a lower affinity for D2 dopamine receptors. The methodologies described herein provide a framework for the continued investigation of this compound and its analogs. A thorough understanding of its interactions with these key neurotransmitter systems is crucial for elucidating its mechanism of action and exploring its full therapeutic potential. The elucidation of its receptor binding profile through robust in vitro assays is a cornerstone of its pharmacological characterization and a critical step in the drug development process.

References

- 1. Structure-activity relationship studies with (+/-)-nantenine derivatives for alpha1-adrenoceptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Three distinct binding sites for [3H]-prazosin in the rat cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

A Historical Perspective on the Discovery and Isolation of Nantenine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nantenine, a naturally occurring aporphine alkaloid, has garnered significant interest in the scientific community for its unique pharmacological profile, particularly its antagonism of the α1-adrenergic and 5-HT2A receptors. This technical guide provides a comprehensive historical perspective on the discovery and isolation of this compound, detailing the seminal experimental work and the evolution of our understanding of this important phytochemical. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate replication and further research.

Historical Context and Initial Discovery

The journey to the discovery of this compound is rooted in the phytochemical investigation of plants from the Berberidaceae family, most notably Nandina domestica Thunb., a plant with a long history in traditional Chinese and Japanese medicine. The name "this compound" itself is derived from "Nanten," the Japanese name for the plant.

While later studies in the 1980s would highlight its significant pharmacological activities, the initial discovery and characterization of this compound and its close chemical relatives can be traced back to the early 1970s. The work of Japanese chemist Dr. J.I. Kunitomo and his colleagues at the Faculty of Pharmaceutical Sciences, Mukogawa Women's University, was pivotal. Their systematic investigation into the alkaloidal constituents of Nandina domestica laid the groundwork for the isolation of numerous compounds, including the direct precursor to this compound.

A key publication by Kunitomo et al. in a 1975 issue of Yakugaku Zasshi (Journal of the Pharmaceutical Society of Japan) detailed the isolation of a new base, "dehydrothis compound," from the bark of Nandina domestica.[1] Crucially, this paper also described the synthesis of dehydrothis compound from O-methyldomesticine , which is a synonym for what is now known as this compound. This indicates that this compound (as O-methyldomesticine) had been isolated and its structure known by this time. Earlier work by the same group in 1972 also reported on the alkaloids of Nandina domestica, contributing to the broader understanding of the plant's chemical composition.

Physicochemical and Spectroscopic Data

The early characterization of this compound (O-methyldomesticine) established it as a dextrorotatory aporphine alkaloid. The following table summarizes the key quantitative data from its initial characterization.

| Property | Value |

| Molecular Formula | C₂₀H₂₁NO₄ |

| Molecular Weight | 339.39 g/mol |

| Melting Point | 138-139 °C |

| Optical Rotation | Dextrorotatory, [α]D +101° (in CHCl₃) |

| UV λmax | Data not available in accessible records |

| IR Spectroscopy | Data not available in accessible records |

| ¹H-NMR Spectroscopy | Data not available in accessible records |

| Mass Spectrometry | Data not available in accessible records |

Note: Detailed spectroscopic data from the original Japanese publications were not fully accessible. The provided data is based on aggregated chemical database information referencing the early work.

Experimental Protocols

The following is a generalized experimental protocol for the extraction and isolation of aporphine alkaloids like this compound from Nandina domestica, based on common alkaloid extraction techniques and information from related studies. It is important to note that the specific details of the original protocol by Kunitomo and colleagues may vary.

Protocol: Extraction and Isolation of this compound from Nandina domestica

1. Plant Material Preparation:

-

Dried and powdered bark or fruit of Nandina domestica is used as the starting material.

2. Extraction:

-

The powdered plant material is subjected to maceration or Soxhlet extraction with a polar solvent such as methanol or ethanol for an extended period to extract the alkaloids.

-

The resulting extract is then concentrated under reduced pressure to yield a crude residue.

3. Acid-Base Extraction (Purification):

-

The crude extract is dissolved in a dilute acidic solution (e.g., 5% HCl) to protonate the basic alkaloids, rendering them water-soluble.

-

The acidic solution is then washed with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove neutral and acidic impurities.

-

The aqueous layer is subsequently basified with a base (e.g., NH₄OH or NaOH) to a pH of 9-10. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.

-

The basified solution is then extracted multiple times with a chlorinated solvent such as chloroform or dichloromethane. The organic layers containing the alkaloids are combined.

4. Chromatographic Separation:

-

The combined organic extracts are dried over anhydrous sodium sulfate and concentrated.

-

The resulting crude alkaloid mixture is then subjected to column chromatography over silica gel or alumina.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualization with Dragendorff's reagent or under UV light.

5. Crystallization and Final Purification:

-

Fractions containing this compound are combined, and the solvent is evaporated.

-

The purified this compound is then recrystallized from a suitable solvent (e.g., methanol or ethanol) to obtain the final crystalline product.

Experimental workflow for the isolation of this compound.

Signaling Pathways of this compound

This compound's pharmacological effects are primarily attributed to its antagonistic activity at two key G-protein coupled receptors (GPCRs): the α1-adrenergic receptor and the 5-HT2A serotonin receptor. By blocking these receptors, this compound inhibits their downstream signaling cascades.

α1-Adrenergic Receptor Signaling Pathway

The α1-adrenergic receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein. Activation of this receptor by its endogenous ligands (e.g., norepinephrine) initiates a signaling cascade that leads to an increase in intracellular calcium. This compound acts as an antagonist, blocking this pathway.

This compound's antagonism of the α1-adrenergic signaling pathway.

5-HT2A Receptor Signaling Pathway

Similar to the α1-adrenergic receptor, the 5-HT2A receptor is also coupled to the Gq protein. Its activation by serotonin leads to the same downstream cascade involving phospholipase C, IP3, and DAG, ultimately increasing intracellular calcium and activating protein kinase C. This compound's antagonism at this receptor is a key component of its pharmacological profile.

This compound's antagonism of the 5-HT2A receptor signaling pathway.

Conclusion

The discovery and isolation of this compound represent a significant chapter in the exploration of natural products. From its early identification as O-methyldomesticine in the pioneering work on Nandina domestica alkaloids in the 1970s to its later characterization as a potent dual α1-adrenergic and 5-HT2A receptor antagonist, this compound continues to be a molecule of considerable interest. This guide has provided a historical and technical overview to serve as a valuable resource for researchers in pharmacology and drug development, facilitating a deeper understanding of this fascinating aporphine alkaloid.

References

Structure-Activity Relationship Studies of Nantenine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of nantenine analogs, focusing on their interactions with α1-adrenoceptors and 5-HT2A receptors. This compound, a naturally occurring aporphine alkaloid, has served as a valuable scaffold for the development of novel antagonists for these receptors, which are implicated in a range of physiological and pathological processes. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes important biological and experimental pathways to facilitate further research and drug development in this area.

Quantitative Data Summary

The following tables summarize the biological activity of various this compound analogs at the α1-adrenoceptor and 5-HT2A receptor.

Table 1: α1-Adrenoceptor Antagonist Activity of this compound Analogs.[1]

| Compound | Modification | pA2 Value |

| (±)-Nantenine | - | 7.03 ± 0.03 |

| (±)-Domesticine | C-1 Methoxy to Hydroxyl | 8.06 ± 0.06 |

| (±)-Nordomesticine | C-1 Methoxy to Hydroxyl, N-6 Methyl to Hydrogen | 7.34 ± 0.03 |

| (+)-Boldine | - | 6.91 ± 0.02 |

pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Table 2: 5-HT2A Receptor Antagonist Activity of C1-Modified this compound Analogs.[2]

| Compound | C1-Substituent | IC50 (nM) | Fold Change vs. This compound |

| (±)-Nantenine | Methoxy | 560 | 1 |

| 12a | Ethoxy | 530 | 1.1 |

| 12b | n-Propoxy | 180 | 3.1 |

| 12c | n-Butoxy | 110 | 5.1 |

| 12d | n-Pentoxy | 80 | 7.0 |

| 12e | Cyclopropylmethoxy | 47 | 11.9 |

| 13 | Benzyloxy | 4600 (Negative Allosteric Modulator) | 0.1 |

IC50 value is the concentration of an antagonist that inhibits the response of an agonist by 50%.

Experimental Protocols

Detailed methodologies for the synthesis and pharmacological evaluation of this compound analogs are crucial for reproducibility and further development.

General Synthesis of C1-Alkoxy this compound Analogs

This protocol describes a general method for the synthesis of C1-alkoxy analogs of (±)-nantenine, adapted from procedures described in the literature.

Step 1: O-Demethylation of (±)-Nantenine

-

(±)-Nantenine is dissolved in a suitable solvent, such as dichloromethane (DCM).

-

A demethylating agent, for example, boron tribromide (BBr3), is added dropwise at a low temperature (e.g., -78 °C).

-

The reaction is allowed to warm to room temperature and stirred until completion, monitored by thin-layer chromatography (TLC).

-

The reaction is quenched with a protic solvent like methanol and neutralized.

-

The product, (±)-O-demethylthis compound (domesticine), is purified using column chromatography.

Step 2: O-Alkylation of (±)-O-Demethylthis compound

-

(±)-O-Demethylthis compound is dissolved in an appropriate solvent, such as acetone or dimethylformamide (DMF).

-

A base, for instance, potassium carbonate (K2CO3) or sodium hydride (NaH), is added to the solution.

-

The corresponding alkyl halide (e.g., ethyl iodide, propyl bromide) is added, and the mixture is heated to reflux.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is filtered, and the solvent is evaporated.

-

The resulting C1-alkoxy this compound analog is purified by column chromatography.

Pharmacological Assays

This in vitro assay assesses the ability of this compound analogs to antagonize α1-adrenoceptor-mediated vasoconstriction.

-

Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in Krebs-Henseleit solution. The aorta is cleaned of connective tissue and cut into rings (2-3 mm in width).

-

Experimental Setup: Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

-

Equilibration: The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1.0 g, with the buffer being changed every 15-20 minutes.

-

Agonist Concentration-Response Curve: A cumulative concentration-response curve to an α1-adrenoceptor agonist, such as phenylephrine, is established.

-

Antagonist Incubation: After washing the tissues, they are incubated with a specific concentration of the this compound analog (antagonist) for a predetermined period (e.g., 30 minutes).

-

Second Agonist Curve: A second cumulative concentration-response curve to phenylephrine is obtained in the presence of the antagonist.

-

Data Analysis: The rightward shift in the agonist concentration-response curve caused by the antagonist is used to calculate the pA2 value, which quantifies the antagonist's potency.

This cell-based functional assay measures the antagonist effect of this compound analogs on 5-HT2A receptor-mediated intracellular calcium release.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2A receptor are cultured in appropriate media and conditions.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to attach and grow to a confluent monolayer.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for a specific time at 37°C.

-

Compound Addition: The dye-containing buffer is removed, and the cells are washed. The this compound analogs (antagonists) at various concentrations are then added to the wells and incubated for a defined period.

-

Agonist Stimulation and Fluorescence Reading: A 5-HT2A receptor agonist (e.g., serotonin) is added to the wells, and the resulting change in fluorescence, indicative of intracellular calcium mobilization, is measured immediately using a fluorescence plate reader (e.g., FLIPR).

-

Data Analysis: The ability of the this compound analogs to inhibit the agonist-induced fluorescence signal is used to determine their IC50 values.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

Caption: Gq-protein coupled receptor signaling pathway antagonized by this compound analogs.

Preclinical Safety and Toxicology Profile of Nantenine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the preclinical safety and toxicology of Nantenine. It is intended for informational purposes for a scientific audience. A comprehensive preclinical safety assessment in accordance with global regulatory guidelines (e.g., FDA, EMA) would be required for any clinical development of this compound.

Executive Summary

This compound is a naturally occurring aporphine alkaloid found in plants such as Nandina domestica and some Corydalis species.[1][2] Its primary pharmacological activity is characterized by antagonism at α1-adrenergic and 5-HT2A serotonin receptors.[1][2] While its potential therapeutic effects, particularly as an antidote to MDMA ('Ecstasy') toxicity, have been explored in non-clinical studies, a comprehensive preclinical safety and toxicology profile in line with regulatory standards is not extensively detailed in the public domain.[3][4][5] This guide provides an in-depth overview of the existing safety-related data and outlines the necessary toxicological studies for future drug development.

Pharmacological Profile

This compound's mechanism of action is central to understanding its potential physiological and toxicological effects. It acts as a competitive antagonist at two key receptor systems:

-

α1-Adrenergic Receptors: These receptors are involved in smooth muscle contraction, leading to vasoconstriction and increases in blood pressure. Antagonism by this compound can therefore lead to vasodilation and a hypotensive effect.

-

5-HT2A Serotonin Receptors: These receptors are implicated in a wide range of functions including platelet aggregation, smooth muscle contraction, and central nervous system effects such as hallucinogenesis and mood regulation.[1] this compound's blockade of these receptors is thought to be responsible for its ability to counteract the behavioral and physiological effects of MDMA.[3]

The affinity of this compound for these receptors has been quantified in receptor binding studies using mouse brain tissue, with a Ki (inhibition constant) of 2.1 μM for α1-adrenergic receptors and 0.4 μM for 5-HT2A receptors.[6]

Signaling Pathways

The interaction of this compound with its target receptors inhibits downstream signaling cascades. A simplified representation of these pathways is provided below.

Non-Clinical Safety and Toxicology

Detailed, guideline-compliant toxicology studies on this compound are not extensively reported in publicly available literature. The following sections summarize the available data and outline the necessary studies for a complete preclinical safety assessment.

Acute Toxicity

No formal single-dose acute toxicity studies determining the LD50 (lethal dose, 50%) of this compound in rodent and non-rodent species are publicly available. However, some insights can be gleaned from pharmacological studies. In studies investigating this compound's effects against MDMA-induced lethality in mice, doses of 10 mg/kg were administered via intraperitoneal injection without reported adverse effects attributed to this compound itself.[3]

Standard Experimental Protocol for Acute Oral Toxicity (OECD 423): A standardized acute toxicity study would typically involve the following steps:

Repeated-Dose Toxicity (Sub-acute, Sub-chronic, and Chronic)

There is a lack of publicly available data from repeated-dose toxicity studies of this compound. Such studies are critical for identifying target organs of toxicity, determining the No-Observed-Adverse-Effect Level (NOAEL), and informing dose selection for clinical trials. These studies would involve daily administration of this compound over various periods (e.g., 28 days for sub-acute, 90 days for sub-chronic) and would include comprehensive monitoring of clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and histopathological examination of tissues.

Genotoxicity

A standard battery of genotoxicity tests is required to assess the potential of a substance to cause DNA or chromosomal damage. No studies evaluating the mutagenic or clastogenic potential of this compound using standard assays (e.g., Ames test, in vitro micronucleus assay, in vivo chromosomal aberration assay) have been identified in the public literature.

Carcinogenicity

The Toxin and Toxin Target Database (T3DB) notes that this compound is not listed by the International Agency for Research on Cancer (IARC) as a carcinogen.[1] However, this does not indicate that comprehensive carcinogenicity bioassays have been conducted. Long-term (e.g., 2-year) studies in rodents would be necessary to evaluate the carcinogenic potential of this compound, particularly if it were intended for chronic clinical use.

Reproductive and Developmental Toxicity

No data from reproductive and developmental toxicology studies of this compound are publicly available. These studies are essential to evaluate potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.

Safety Pharmacology

Safety pharmacology studies are designed to investigate potential adverse effects on major physiological systems. While not formal safety pharmacology studies, some pharmacological research on this compound provides relevant information:

-

Cardiovascular System: Due to its α1-adrenergic antagonist activity, this compound has the potential to cause hypotension. Studies in pithed rats have shown that this compound inhibits adrenergic pressor responses.[7] In isolated rat atria, this compound at concentrations of 3-10 μM was observed to decrease the contraction frequency.[8]

-

Central Nervous System: this compound has been shown to cross the blood-brain barrier and exert effects on the CNS. In mice, intraperitoneal injections of up to 30 mg/kg did not affect locomotor activity.[6] However, its antagonist activity at 5-HT2A receptors suggests a potential for a range of CNS effects.

In Vitro Cytotoxicity

Some studies have evaluated the cytotoxic effects of this compound in specific cell lines. In one study, this compound demonstrated moderate cytotoxicity against A549 (human lung carcinoma) cells with an IC50 value of 58.94 ± 2.81 μM.[7]

Data Summary

Due to the limited availability of quantitative preclinical toxicology data, a comprehensive tabular summary cannot be provided. The table below highlights the key missing information.

| Toxicology Endpoint | Study Type | Species | Key Parameters | Status of this compound Data |

| Acute Toxicity | Single-Dose Escalation | Rodent & Non-rodent | LD50, Clinical Signs | Not Publicly Available |

| Repeated-Dose Toxicity | 28-day, 90-day | Rodent & Non-rodent | NOAEL, Target Organs | Not Publicly Available |

| Genotoxicity | Ames Test | S. typhimurium, E. coli | Mutagenicity | Not Publicly Available |

| In Vitro Micronucleus | Mammalian Cells | Clastogenicity, Aneugenicity | Not Publicly Available | |

| In Vivo Chromosomal Aberration | Rodent | Chromosomal Damage | Not Publicly Available | |

| Carcinogenicity | 2-year Bioassay | Rodent | Tumorigenic Potential | Not Publicly Available |

| Reproductive Toxicity | Fertility & Early Embryonic Development | Rat | Fertility Indices | Not Publicly Available |

| Embryo-Fetal Development | Rat & Rabbit | Teratogenicity | Not Publicly Available | |

| Pre- and Postnatal Development | Rat | Developmental Landmarks | Not Publicly Available | |

| Safety Pharmacology | Core Battery | Various | Cardiovascular, CNS, Respiratory Effects | Limited data from pharmacological studies |

Conclusion and Future Directions

The current body of publicly available scientific literature on this compound is primarily focused on its pharmacological properties, with limited information on its preclinical safety and toxicology profile. While its mechanism of action as an α1-adrenergic and 5-HT2A receptor antagonist provides a basis for predicting potential physiological effects, a comprehensive evaluation through standardized toxicology studies is absent.

For the future development of this compound as a therapeutic agent, a full suite of preclinical safety studies compliant with international regulatory guidelines is imperative. This would include, at a minimum, acute and repeated-dose toxicity studies in both rodent and non-rodent species, a complete battery of genotoxicity assays, and comprehensive reproductive and developmental toxicity evaluations. The results of these studies would be essential to establish a safety margin and to identify potential risks for human clinical trials. Researchers and drug developers should consider the current data gap as a critical factor in the assessment of this compound's therapeutic potential.

References

- 1. This compound | C20H21NO4 | CID 197001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. This compound: an antagonist of the behavioral and physiological effects of MDMA in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic Potential and Pharmacological Activities of (+)-Nantenine in Medicine: An Aporphine Class Phytocomponent of Nandina domestica Thunberg - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suppressive effect of this compound, isolated from Nandina domestica Thunberg, on the 5-hydroxy-L-tryptophan plus clorgyline-induced head-twitch response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Nandina domestica Thunb.: a review of traditional uses, phytochemistry, pharmacology, and toxicology [frontiersin.org]

- 8. Pharmacological effects of (+)-nantenine, an alkaloid isolated from Platycapnos spicata, in several rat isolated tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Nantenine: A Multifaceted Cardiovascular Agent for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Nantenine, a naturally occurring aporphine alkaloid, has emerged as a promising candidate for cardiovascular drug development due to its potent and multifaceted mechanism of action. This document provides a comprehensive technical overview of the cardiovascular effects of this compound, detailing its pharmacological profile, summarizing key quantitative data, and outlining the experimental protocols used in its investigation. This compound exhibits significant hypotensive and bradycardic effects, primarily attributed to a combination of α1-adrenergic and 5-HT2A receptor antagonism, along with direct inhibition of voltage-gated calcium channels. This multi-target engagement presents a unique opportunity for the development of novel therapies for cardiovascular disorders such as hypertension. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction

Cardiovascular diseases remain a leading cause of morbidity and mortality worldwide, necessitating the continued search for novel and effective therapeutic agents. Natural products have historically been a rich source of new drugs, and this compound, an alkaloid isolated from plants of the Papaveraceae family, has demonstrated significant potential as a cardiovascular agent.[1] Early investigations have revealed its ability to lower blood pressure and heart rate, effects that are mediated through a complex interplay of receptor blockade and ion channel modulation. This whitepaper synthesizes the current body of research on this compound's cardiovascular properties, providing a detailed examination of its mechanism of action, quantitative efficacy, and the experimental methodologies employed to elucidate its effects.

Cardiovascular Effects of this compound

In vivo and in vitro studies have consistently demonstrated the cardiovascular activity of this compound. Intravenous administration in animal models produces a dose-dependent reduction in both mean arterial pressure and heart rate.[1] This hemodynamic response is a direct consequence of its vasorelaxant properties, which have been extensively studied in isolated vascular preparations.

Hemodynamic Effects

Table 1: In Vivo Cardiovascular Effects of this compound in Anesthetized Rats

| Parameter | Dose (mg/kg, i.v.) | Effect | Reference |

| Mean Arterial Pressure (MAP) | 3 - 6 | Dose-dependent decrease | [1] |

| Heart Rate (HR) | 3 - 6 | Significant decrease | [1] |

Vasorelaxant Effects

This compound induces relaxation in pre-contracted isolated aortic rings, an effect that is independent of the vascular endothelium. This suggests a direct action on the vascular smooth muscle cells.

Table 2: In Vitro Vasorelaxant Effects of this compound on Isolated Rat Aorta

| Agonist | This compound Concentration (µM) | Effect | Reference |

| Noradrenaline | 3 - 30 | Concentration-dependent relaxation | [2] |

| High KCl | 3 - 30 | Concentration-dependent relaxation | [2] |

Mechanism of Action

This compound's cardiovascular effects are attributed to its interaction with multiple molecular targets. The primary mechanisms identified are the blockade of α1-adrenergic receptors, 5-HT2A receptors, and voltage-gated calcium channels.

α1-Adrenergic Receptor Antagonism